
1-Oleoyl-3-palmitoylglycerol
Overview
Description
Synthesis Analysis
OPO synthesis involves enzymatic methods that ensure high yield and purity. Schmid et al. (1999) described a highly selective synthesis of OPO using sn1,3-regiospecific lipases in a two-step process involving the alcoholysis of tripalmitin to produce 2-monopalmitin, followed by esterification with oleic acid (Schmid et al., 1999). Similarly, Lee et al. (2010) optimized the synthesis of OPO-rich human milk fat substitute from tripalmitin-rich fraction and ethyl oleate using a lipase-catalyzed interesterification process (Lee et al., 2010).
Scientific Research Applications
Enzymatic Synthesis and Infant Nutrition
- 1,3-Oleoyl-2-palmitoylglycerol (OPO) has been synthesized using sn1,3-regiospecific lipases in a two-step process involving alcoholysis and esterification. This structured triglyceride is significant in infant nutrition, providing high yields and purity, emphasizing development in food-safe solvents and solvent-free systems (Schmid et al., 1999).
Improved Synthesis Methods
- An improved synthesis method for diacid 1,3-DAGs, including 1-oleoyl-3-palmitoylglycerol, has been developed. This method utilizes enzymatic transesterification, offering a high purity yield and avoiding the use of chemical synthesis. This process is significant for its high yield and purity, beneficial in food and nutrition industries (Wang et al., 2015).
Crystallization and Polymorphism in Oils
- The crystallization and polymorphic forms of triacylglycerols like 1-palmitoyl-2-3-dioleoyl glycerol and 1-palmitoyl-2-oleoyl-3-linoleoyl glycerol have been studied, revealing insights into their behavior in vegetable oils and animal fats. These studies are crucial for understanding the physical properties of fats in the food industry (Bayés-García et al., 2016).
Triacylglycerol Synthesis for Infant Formulas
- Structured triacylglycerols like 1,3-dioleoyl-2-palmitoylglycerol and 1-oleoyl-2-palmitoyl-3-linoleoylglycerol have been prepared enzymatically for potential use in infant formulas. This research underscores the application of these compounds in nutrition, particularly for infants (Wang et al., 2020).
Application in Lipase-Catalyzed Synthesis
- The lipase-catalyzed synthesis of structured lipids like 1,3-dioleoyl-2-palmitoylglycerol, a key component of human milk fats, has been explored. This research is vital for developing alternatives to human milk fat, beneficial in infant nutrition (Cai et al., 2015).
Impact on Lipid Metabolism
- The effects of major structured triacylglycerols in human milk, including 1-oleoyl-2-palmitoyl-3-linoleoylglycerol, on lipid metabolism were studied, showing significant impacts on lipid accumulation and expression levels of critical proteins in lipid metabolism. This research is crucial for understanding the nutritional impacts of these compounds on infants (Wu et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
1-Oleoyl-3-palmitoylglycerol is a 1,3-diglyceride in which the acyl groups at positions 1 and 3 are specified as oleoyl and palmitoyl respectively . It is a metabolite produced during metabolic reactions in organisms like Baker’s yeast (Saccharomyces cerevisiae) and humans (Homo sapiens) .
Mode of Action
It is known to be a member of the diacylglycerol hydrolase family, which hydrolyzes acylglycerols to form free fatty acids and glycerol .
Pharmacokinetics
As a lipase, it is derived from the basalis layer of the small intestine , suggesting that it may be absorbed and distributed in the body through the digestive system.
Result of Action
One study suggests that exposure to a similar compound, 2,3-dioleoyl-1-palmitoylglycerol (poo), resulted in more lipid accumulation in lo2 cells compared to cells exposed to this compound .
Action Environment
It is known that the synthesis process and nutritional outcomes of similar compounds have been studied, including changes in gut microbiota, serum lipid composition, improved fatty acid and calcium absorption, and increased total bile acid levels .
properties
IUPAC Name |
(3-hexadecanoyloxy-2-hydroxypropyl) (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H70O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-34-35(38)33-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35,38H,3-16,19-34H2,1-2H3/b18-17- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBXPULYBQASLG-ZCXUNETKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H70O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (1R,9R,10S,11R,12S,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1263742.png)
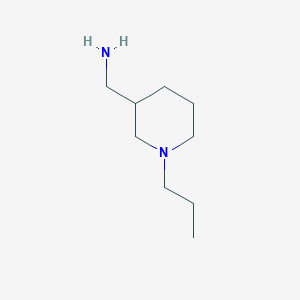
![[(1R,2S,5R,6R,7S,8R,9S,10S,11R,18R)-10-acetyloxy-6,7,9,18-tetrahydroxy-12,12-dimethyl-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]methyl acetate](/img/structure/B1263744.png)
![(15R)-13-(furan-2-ylmethyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263745.png)
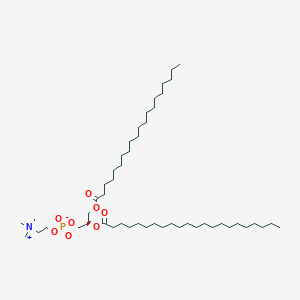
![N-[1-(4-hydroxy-3-isopropylbenzyl)-2-methyl-1H-indol-4-yl]oxamic acid](/img/structure/B1263749.png)
![[(1R,2S,5S,6S,7R,8S,10S)-2,10-dihydroxy-5,6,12-trimethyl-11-oxo-8-tricyclo[5.3.2.01,6]dodecanyl] acetate](/img/structure/B1263750.png)
![Methyl 1-(hexopyranosyloxy)-4a,5,6,7-tetrahydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1263752.png)

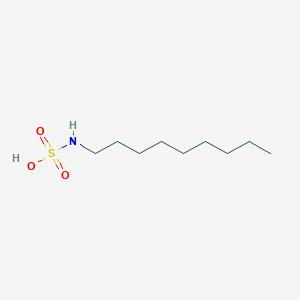
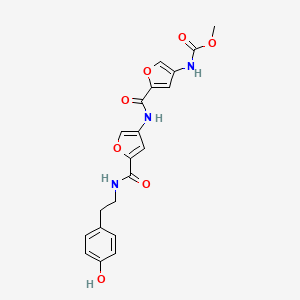
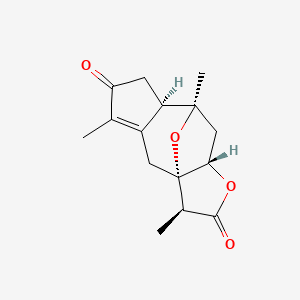
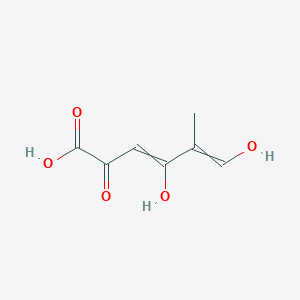
![[(2S,3S)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate](/img/structure/B1263766.png)